Tert-butyl N-[2-(3-bromophenyl)-1-(oxiran-2-YL)ethyl]carbamate Tert-butyl N-[2-(3-bromophenyl)-1-(oxiran-2-YL)ethyl]carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16780604
InChI: InChI=1S/C15H20BrNO3/c1-15(2,3)20-14(18)17-12(13-9-19-13)8-10-5-4-6-11(16)7-10/h4-7,12-13H,8-9H2,1-3H3,(H,17,18)
SMILES:
Molecular Formula: C15H20BrNO3
Molecular Weight: 342.23 g/mol

Tert-butyl N-[2-(3-bromophenyl)-1-(oxiran-2-YL)ethyl]carbamate

CAS No.:

Cat. No.: VC16780604

Molecular Formula: C15H20BrNO3

Molecular Weight: 342.23 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl N-[2-(3-bromophenyl)-1-(oxiran-2-YL)ethyl]carbamate -

Specification

Molecular Formula C15H20BrNO3
Molecular Weight 342.23 g/mol
IUPAC Name tert-butyl N-[2-(3-bromophenyl)-1-(oxiran-2-yl)ethyl]carbamate
Standard InChI InChI=1S/C15H20BrNO3/c1-15(2,3)20-14(18)17-12(13-9-19-13)8-10-5-4-6-11(16)7-10/h4-7,12-13H,8-9H2,1-3H3,(H,17,18)
Standard InChI Key SSWNVKAEOHGSDS-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)Br)C2CO2

Introduction

Molecular Structure and Characterization

Structural Features

The compound’s structure (IUPAC name: tert-butyl N-[2-(3-bromophenyl)-1-(oxiran-2-yl)ethyl]carbamate) integrates three key functional groups:

  • A 3-bromophenyl ring, providing electrophilic aromatic substitution sites.

  • An epoxide (oxiran-2-yl) group, enabling ring-opening reactions.

  • A tert-butyl carbamate group, serving as a protective moiety for amines .

The molecular formula is C15H20BrNO3\text{C}_{15}\text{H}_{20}\text{BrNO}_3, with a molar mass of 342.23 g/mol. The stereochemistry of the epoxide and carbamate groups influences its reactivity, as evidenced by NMR studies showing distinct proton environments for the epoxide’s oxygen-bearing carbons .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC15H20BrNO3\text{C}_{15}\text{H}_{20}\text{BrNO}_3
Molar Mass342.23 g/mol
IUPAC Nametert-butyl N-[2-(3-bromophenyl)-1-(oxiran-2-yl)ethyl]carbamate
Canonical SMILESCC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)Br)C2CO2

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves a multi-step sequence:

  • Epoxidation: Starting from 3-bromophenylacetaldehyde, epoxidation using meta-chloroperbenzoic acid (mCPBA) forms the oxiran-2-yl group.

  • Carbamate Formation: Reaction with tert-butyl carbamate under Mitsunobu conditions introduces the protective group .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldSource
EpoxidationmCPBA, CH2_2Cl2_2, 0°C → RT75–85%
CarbamationDIAD, PPh3_3, THF, 24h68%

Purification and Analysis

Purification via silica gel chromatography (hexane/ethyl acetate gradient) isolates the product with >95% purity . NMR (1H^1\text{H}, 13C^{13}\text{C}) and high-resolution mass spectrometry (HRMS) confirm structural integrity .

Physicochemical Properties

Spectroscopic Data

  • 1H^1\text{H} NMR (CDCl3_3): δ 1.44 (s, 9H, tert-butyl), 3.03–4.01 (m, epoxide and CH2_2 groups), 7.20–7.45 (m, aromatic H) .

  • IR (KBr): 1745 cm1^{-1} (C=O stretch), 1240 cm1^{-1} (C-O-C epoxide).

Chemical Reactivity and Applications

Epoxide Ring-Opening Reactions

The oxiran-2-yl group undergoes nucleophilic attack, enabling:

  • Amine Addition: Forms β-amino alcohols, intermediates in drug synthesis.

  • Acid-Catalyzed Hydrolysis: Produces diols for polymer chemistry.

Pharmaceutical Applications

  • Prodrug Design: The carbamate group protects amine functionalities in antiviral agents .

  • Kinase Inhibitors: Bromophenyl derivatives show activity in cancer cell assays.

Table 3: Biological Activity of Derivatives

DerivativeTargetIC50_{50}Source
β-Amino alcoholEGFR Kinase12 nM
Diol polymerDrug deliveryN/A

Research Advancements and Future Directions

Recent studies highlight its utility in:

  • Bioconjugation: Epoxide-directed protein labeling.

  • Materials Science: Cross-linking agent in epoxy resins.

Challenges include optimizing stereoselective synthesis and reducing reliance on hazardous reagents like mCPBA. Computational modeling (e.g., DFT) is proposed to predict reaction pathways and regioselectivity.

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